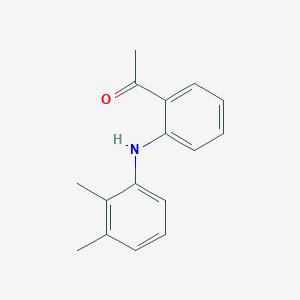

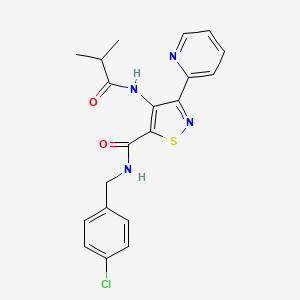

![molecular formula C14H16N2O6 B2504456 3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 676475-38-0](/img/structure/B2504456.png)

3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid" is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the trimethoxyphenyl group suggests potential for varied biological activities, as methoxy groups can influence the pharmacokinetic properties of molecules.

Synthesis Analysis

The synthesis of related 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids has been reported using arylamidoximes and succinic anhydride under focused microwave irradiation conditions. This method is advantageous due to its speed, yielding the desired products in 2-3 minutes, and its eco-friendly and cost-effective nature . Although the specific synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds in the 1,2,4-oxadiazole family can be complex, and their identification by spectroscopic techniques alone can be challenging. Single-crystal X-ray analysis has been used to confirm the structure of related compounds, ensuring accurate structural determination . This technique could be essential for confirming the structure of "this compound" as well.

Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is known to participate in various chemical reactions. For instance, 5-arylisoxazole-3-hydroxamic acids, which contain a similar heterocyclic oxadiazole structure, can undergo rearrangement to form 1,2,5-oxadiazoles . This suggests that the 1,2,4-oxadiazole ring in the compound of interest may also be reactive and capable of undergoing chemical transformations that could be exploited for further chemical modifications.

Physical and Chemical Properties Analysis

Compounds containing the 1,2,4-oxadiazole ring have been evaluated for their larvicidal and fungal growth inhibitory properties. It has been found that the presence of electron-withdrawing substituents can enhance larvicidal activity, and all tested acids inhibited the growth of various fungi . These biological activities indicate that the physical and chemical properties of these compounds are conducive to interactions with biological targets. The trimethoxyphenyl group in "this compound" may further influence these properties, potentially enhancing the compound's biological activity.

科学的研究の応用

Synthesis and Chemical Properties

Facile Synthesis in Aqueous Media : A study by Qin Wenting et al. (2008) reported the synthesis of 2-(3,4,5-trimethoxyphenyl)-5-[(5-alkylthio-1,3,4-oxadiazol-2-yl)methylthio]-1,3,4-thiadiazole derivatives. This process was facilitated by In(OTf)3 in aqueous media, highlighting an environmentally friendly approach to producing related compounds (Qin Wenting et al., 2008).

Microwave-Assisted Synthesis : Qi Guan et al. (2015) synthesized a series of oxime derivatives using a microwave-assisted method, which indicated a rapid and efficient approach to creating structurally related compounds (Qi Guan et al., 2015).

Potential Applications in Medicinal Chemistry

Anticancer Evaluation : A study by B. Ravinaik et al. (2021) focused on the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed promising anticancer activity against various cancer cell lines, suggesting potential applications in oncology (B. Ravinaik et al., 2021).

Synthesis and Biological Evaluation : A. Husain et al. (2009) synthesized β-aroylpropionic acid-based 1,3,4-oxadiazoles and tested them for various biological activities, including anti-inflammatory and antibacterial actions. This indicates the compound's potential for developing new therapeutic agents (A. Husain et al., 2009).

Antimicrobial and Antioxidant Activities : Research by K. P. Chennapragada et al. (2018) on 1,3,4-oxadiazole scaffolds demonstrated antimicrobial and antioxidant properties. This points to its potential utility in addressing microbial infections and oxidative stress-related conditions (K. P. Chennapragada et al., 2018).

Anti-inflammatory and Anti-thrombotic Studies : Muhammadasim Raza Basra et al. (2019) investigated 1,3,4-oxadiazole derivatives for their anti-inflammatory and anti-thrombotic activities in rats, further expanding the therapeutic scope of these compounds (Muhammadasim Raza Basra et al., 2019).

Safety and Hazards

特性

IUPAC Name |

3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6/c1-19-9-6-8(7-10(20-2)13(9)21-3)14-15-11(22-16-14)4-5-12(17)18/h6-7H,4-5H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXYDRGUZTWARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

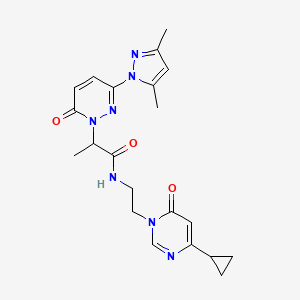

![N-[3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2504373.png)

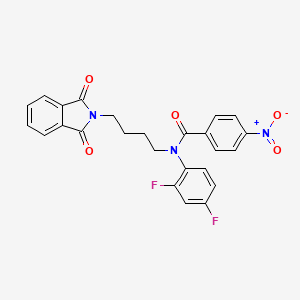

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2504379.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504380.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504385.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2504389.png)

![4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B2504393.png)